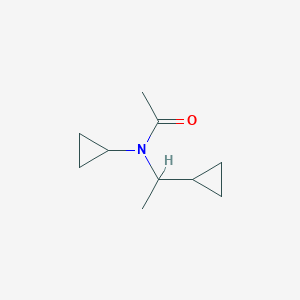
(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid, also known as FPA or 5-fluoro-2-pyridylalanine, is a non-natural amino acid that has been used in scientific research to investigate protein structure and function. It is an analog of the natural amino acid phenylalanine, with the addition of a fluorine atom in the 5-position of the pyridine ring. This modification allows for specific labeling of proteins and peptides, which can be used in a variety of applications.
Wirkmechanismus
The mechanism of action of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is not well understood, but it is believed to be similar to that of phenylalanine. (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is incorporated into proteins in place of phenylalanine, and this modification can affect the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid are not well studied, but it has been shown to be well tolerated in animal studies. (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid has been used in a variety of in vitro and in vivo experiments to investigate protein function and structure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in lab experiments is its specific labeling of proteins and peptides. This allows for the precise investigation of protein structure and function. However, one limitation of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is its cost and availability, which can limit its use in some experiments.
Zukünftige Richtungen
There are many potential future directions for the use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in scientific research. One area of interest is the use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in the investigation of protein-ligand interactions, particularly in drug discovery. Another potential application is the use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid in the investigation of protein-protein interactions, which could lead to the development of new therapeutics. Additionally, (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid could be used in the development of new imaging techniques for the study of protein structure and function.
Synthesemethoden
The synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid involves several steps, including the protection of the carboxyl group, the introduction of the fluorine atom, and the deprotection of the amino and carboxyl groups. One common method for the synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is the reaction of 2-chloronicotinic acid with L-serine, followed by fluorination with potassium fluoride and deprotection with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(5-Fluoropyridin-2-yl)propanoic acid has been used in a variety of scientific research applications, including protein structure determination, protein-protein interactions, and protein-ligand interactions. One common use of (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid is in the incorporation of non-natural amino acids into proteins using genetic code expansion. This technique allows for the site-specific labeling of proteins with (2S)-2-(5-Fluoropyridin-2-yl)propanoic acid, which can then be used for a variety of applications.
Eigenschaften
IUPAC Name |
(2S)-2-(5-fluoropyridin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)7-3-2-6(9)4-10-7/h2-5H,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTNNUFIJSCMHK-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B2714757.png)
![3-Methyl-5-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2714759.png)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2714760.png)


![2-([1,1'-biphenyl]-4-yl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2714765.png)
![Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2714766.png)
![1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2714768.png)
![2-Amino-2-[3-[(2,6-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714769.png)




